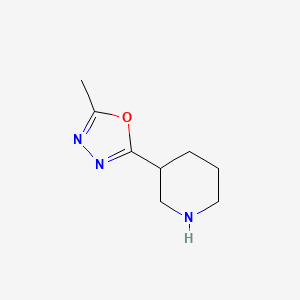

3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that are crucial for its application in pharmaceuticals.

Antimicrobial Properties

Research indicates that derivatives of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine demonstrate significant antimicrobial activity. For instance, synthesized compounds have shown effectiveness against gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis . The oxadiazole moiety enhances the interaction with biological targets, making it a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For example, compounds derived from the oxadiazole-piperidine framework were tested against various cancer cell lines, including HCT116 and MCF7. Some showed IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil . The mechanisms involve modulation of enzyme activities and receptor functions, which are critical for cancer progression .

Therapeutic Applications

Given its biological properties, 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine has potential therapeutic applications in treating various diseases.

Neurodegenerative Disorders

Recent patents have suggested that compounds similar to 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine could serve as inhibitors for tau-mediated neurodegenerative disorders such as Alzheimer's disease . These compounds may target tau protein aggregation, a hallmark of these diseases.

Anti-inflammatory Effects

The structural characteristics of the compound suggest potential anti-inflammatory applications. Compounds with oxadiazole rings have previously been reported to exhibit anti-inflammatory properties . This opens avenues for developing new treatments for conditions characterized by chronic inflammation.

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Selvaraj et al. (2021) | Synthesized oxadiazole-piperidine derivatives; showed significant antimicrobial activity against gram-positive bacteria. | Potential development of new antibiotics. |

| Prabhakar et al. (2024) | Evaluated anticancer activity; some derivatives exhibited better IC50 values than standard treatments against liver carcinoma cells. | Drug discovery for cancer therapies. |

| Patent US10377750B2 (2018) | Suggested use in treating Alzheimer's disease through inhibition of tau protein aggregation. | Neuroprotective drug development. |

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been found to exhibit a broad spectrum of biological effects, including insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities . They play an important role in research and development of agrochemicals .

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The interaction of these compounds with their targets often involves the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

It is known that 1,3,4-oxadiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

It is known that 1,3,4-oxadiazole derivatives can have a variety of effects, depending on their specific targets and mode of action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with a methyl-substituted oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of oxadiazole derivatives with oxidized functional groups.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Vergleich Mit ähnlichen Verbindungen

1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of substituents.

Piperidine Derivatives: Compounds with a piperidine ring but different substituents on the ring.

Uniqueness: 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to the combination of the oxadiazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for a diverse range of interactions with biological targets, making it a valuable compound for drug discovery and development .

Biologische Aktivität

3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety. The oxadiazole ring is known for enhancing the lipophilicity and bioavailability of compounds, facilitating their interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazole, including those with piperidine substitutions, exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds containing the 1,3,4-oxadiazole core have demonstrated effectiveness against various bacterial strains. Studies indicate that certain derivatives possess antibacterial activity superior to standard antibiotics like chloramphenicol .

- Antifungal Activity : The oxadiazole derivatives have also shown antifungal properties against strains such as Candida albicans and Aspergillus niger.

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5c | Antibacterial | 18.78 µM |

| 5d | Antibacterial | 10.1 µM |

| 5e | Antifungal | 64 µg/mL |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine derivatives have been evaluated against various cancer cell lines:

- HUH7 Liver Carcinoma : Studies revealed that several derivatives exhibited moderate to good cytotoxicity against the HUH7 cell line, with IC50 values indicating effectiveness comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5c | HUH7 | 18.78 |

| 5d | HUH7 | 10.1 |

| 5e | MCF7 (Breast Cancer) | Not specified |

The mechanism underlying the biological activity of these compounds often involves the inhibition of key enzymes involved in cellular processes. For example:

- Thymidylate Synthase Inhibition : Some studies have identified these compounds as potent inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values for these inhibitors range from 0.47 to 1.4 µM .

Study on Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) investigated the antimicrobial efficacy of novel oxadiazole derivatives against Mycobacterium bovis BCG. The most active compounds demonstrated significant inhibition in both active and dormant states of the bacteria .

In Vivo Studies

In vivo studies involving animal models have also been conducted to assess the pharmacokinetics and safety profiles of these compounds. For instance, a study on Wistar rats showed promising results regarding the systemic exposure of metabolites after administration of oxadiazole derivatives .

Eigenschaften

IUPAC Name |

2-methyl-5-piperidin-3-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-10-11-8(12-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWKGMVJXWCTFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.